molecular formula C8H16Cl2N2O B2677326 N-methyl-N-(1-methylpiperidin-4-yl)carbamoyl chloride hydrochloride CAS No. 204580-24-5

N-methyl-N-(1-methylpiperidin-4-yl)carbamoyl chloride hydrochloride

Cat. No.: B2677326
CAS No.: 204580-24-5
M. Wt: 227.13
InChI Key: GPTKRGKZLIKJRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(1-methylpiperidin-4-yl)carbamoyl chloride hydrochloride typically involves the reaction of N-methyl-4-piperidone with various reagents. One common method is the reaction of N-methyl-4-piperidone with benzaldehyde via Michael addition, followed by intramolecular O-cyclization/elimination sequential reactions . This method yields the desired compound with high purity and efficiency.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical processes that ensure consistent quality and yield. The use of advanced reaction conditions, such as controlled temperature and pressure, along with high-purity reagents, is essential for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(1-methylpiperidin-4-yl)carbamoyl chloride hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include malononitrile, electrophiles, and Michael acceptors . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed efficiently.

Major Products Formed

The major products formed from the reactions of this compound include spiropiperidine rings and various substituted piperidines . These products are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds.

Mechanism of Action

The mechanism of action of N-methyl-N-(1-methylpiperidin-4-yl)carbamoyl chloride hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s piperidine ring structure allows it to bind to various biological receptors and enzymes, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-methyl-N-(1-methylpiperidin-4-yl)carbamoyl chloride hydrochloride include:

Uniqueness

This compound is unique due to its specific chemical structure, which includes a piperidine ring and a carbamoyl chloride group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

N-methyl-N-(1-methylpiperidin-4-yl)carbamoyl chloride;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClN2O.ClH/c1-10-5-3-7(4-6-10)11(2)8(9)12;/h7H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTKRGKZLIKJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)C(=O)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.